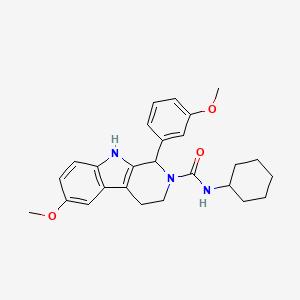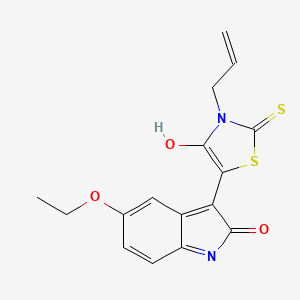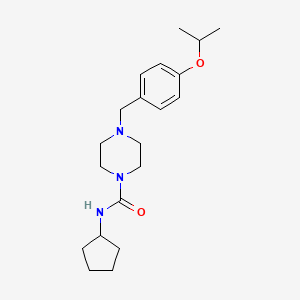![molecular formula C17H18N2OS B4653831 N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B4653831.png)
N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(methylthio)phenyl]urea
Overview
Description
N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(methylthio)phenyl]urea, also known as L-753,037, is a potent and selective antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor is a member of the tachykinin family of G protein-coupled receptors and is widely distributed throughout the central and peripheral nervous systems. The NK1 receptor is involved in a variety of physiological processes, including pain perception, inflammation, and stress response. L-753,037 has been extensively studied for its potential therapeutic applications in the treatment of various diseases.
Mechanism of Action
N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(methylthio)phenyl]urea acts as a competitive antagonist of the NK1 receptor. By binding to the receptor, this compound blocks the effects of substance P, which is released in response to stress, inflammation, and pain. By inhibiting the action of substance P, this compound can reduce the symptoms of anxiety, depression, and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce the release of stress hormones, such as cortisol, and to increase the levels of dopamine and serotonin in the brain. This compound has also been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(methylthio)phenyl]urea in laboratory experiments is its high potency and selectivity for the NK1 receptor. This allows researchers to study the specific effects of NK1 receptor blockade without interference from other receptors. However, one limitation of using this compound is its relatively short half-life, which requires frequent dosing in animal studies.
Future Directions
There are several potential future directions for research on N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(methylthio)phenyl]urea. One area of interest is the potential therapeutic applications of this compound in the treatment of substance abuse disorders, particularly opioid addiction. Preclinical studies have shown that this compound can reduce the rewarding effects of opioids and may be effective in reducing drug-seeking behavior.
Another area of interest is the potential role of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Preclinical studies have shown that this compound can reduce the inflammation and oxidative stress associated with these diseases and may have neuroprotective effects.
Conclusion:
This compound is a potent and selective antagonist of the NK1 receptor that has been extensively studied for its potential therapeutic applications in the treatment of various diseases. Its mechanism of action involves the blockade of substance P, which is involved in the regulation of mood, stress, and pain. This compound has a variety of biochemical and physiological effects and has been shown to have potential applications in the treatment of substance abuse disorders and neurodegenerative diseases.
Scientific Research Applications
N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(methylthio)phenyl]urea has been studied extensively for its potential therapeutic applications in the treatment of various diseases, including depression, anxiety, and substance abuse disorders. Preclinical studies have shown that this compound can block the effects of substance P, a neuropeptide that is involved in the regulation of mood, stress, and pain perception. This compound has also been shown to reduce the symptoms of anxiety and depression in animal models.
properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-(2-methylsulfanylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-21-16-8-3-2-7-15(16)19-17(20)18-14-10-9-12-5-4-6-13(12)11-14/h2-3,7-11H,4-6H2,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPMNZCYFUGSSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)NC2=CC3=C(CCC3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4653752.png)
![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B4653759.png)


![methyl 4-{[N-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4653762.png)
amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4653768.png)
![N-(2,5-difluorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4653769.png)
amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B4653792.png)
![N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4653798.png)
![N-[1-(1-adamantyl)propyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4653816.png)

![2-{[2-ethoxy-1-(4-hydroxybenzyl)-2-oxoethyl]amino}-3,5-dinitrobenzoic acid](/img/structure/B4653838.png)
![N-(2,4-difluorophenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide](/img/structure/B4653840.png)
